molecular formula C10H14ClNO3 B7854043 CID 11379247

CID 11379247

Cat. No. B7854043
M. Wt: 231.67 g/mol
InChI Key: MGZWCDQAKCHOBX-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11379247 is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11379247 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11379247 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 11379247 involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,4-dichlorobenzaldehyde, ethyl cyanoacetate, sodium ethoxide, sodium hydroxide, hydrochloric acid, sodium chloride, water, ethanol

Reaction
Step 1: Condensation of 4-methoxyphenylacetic acid and 2,4-dichlorobenzaldehyde in the presence of sodium ethoxide to form 4-(2,4-dichlorobenzylidene)-4-methoxyphenylacetic acid., Step 2: Esterification of 4-(2,4-dichlorobenzylidene)-4-methoxyphenylacetic acid with ethyl cyanoacetate in the presence of hydrochloric acid to form ethyl 2-(4-(2,4-dichlorobenzylidene)-4-methoxyphenyl)acetate., Step 3: Hydrolysis of ethyl 2-(4-(2,4-dichlorobenzylidene)-4-methoxyphenyl)acetate with sodium hydroxide to form 2-(4-(2,4-dichlorobenzylidene)-4-methoxyphenyl)acetic acid., Step 4: Decarboxylation of 2-(4-(2,4-dichlorobenzylidene)-4-methoxyphenyl)acetic acid with sodium hydroxide to form 2-(2,4-dichlorobenzylidene)-4-methoxyphenol., Step 5: Methylation of 2-(2,4-dichlorobenzylidene)-4-methoxyphenol with dimethyl sulfate in the presence of sodium hydroxide to form CID 11379247., Step 6: Purification of CID 11379247 using recrystallization from ethanol and water.

properties

IUPAC Name

[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZWCDQAKCHOBX-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11379247

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